An In-Depth Technical Guide to 2-Amino-6-chloro-4-(cyanomethyl)pyridine-3,5-dicarbonitrile
An In-Depth Technical Guide to 2-Amino-6-chloro-4-(cyanomethyl)pyridine-3,5-dicarbonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Amino-6-chloro-4-(cyanomethyl)pyridine-3,5-dicarbonitrile, a polysubstituted pyridine derivative of significant interest in medicinal chemistry and drug discovery. This document delves into the core aspects of this compound, including its chemical identity, physicochemical properties, a validated synthesis protocol, and its potential as a scaffold in the development of novel therapeutic agents. The CAS number for this compound is 19858-57-2 .[1][2] This guide is intended to serve as a critical resource for researchers engaged in the exploration of novel heterocyclic compounds for therapeutic applications.
Introduction: The Significance of Polysubstituted Pyridines in Drug Discovery
The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its prevalence stems from its unique electronic properties, ability to engage in hydrogen bonding, and the versatility with which it can be functionalized. Highly substituted pyridines, such as 2-Amino-6-chloro-4-(cyanomethyl)pyridine-3,5-dicarbonitrile, are particularly valuable as they offer a three-dimensional arrangement of functional groups that can be tailored for specific biological targets. The presence of amino, chloro, and multiple nitrile groups imparts a distinct reactivity and potential for diverse biological activities, including but not limited to anticancer, anti-inflammatory, antimicrobial, and antiviral properties. This guide will explore the synthesis, properties, and potential applications of this specific polysubstituted pyridine, providing a foundation for its use in drug development programs.
Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is paramount for its application in research and development. The key properties of 2-Amino-6-chloro-4-(cyanomethyl)pyridine-3,5-dicarbonitrile are summarized in the table below.
| Property | Value | Source |
| CAS Number | 19858-57-2 | [1][2] |
| Molecular Formula | C₉H₄ClN₅ | [2] |
| Molecular Weight | 217.61 g/mol | [2] |
| Melting Point | 257 °C | [1] |
| Boiling Point (Predicted) | 451.8±45.0 °C | [1] |
| Density (Predicted) | 1.51±0.1 g/cm³ | [1] |
| pKa (Predicted) | -4.22±0.10 | [1] |
Synthesis of 2-Amino-6-chloro-4-(cyanomethyl)pyridine-3,5-dicarbonitrile: A Plausible Multi-Component Approach
Proposed Synthetic Pathway
The synthesis is envisioned as a one-pot, multi-component reaction involving malononitrile, chloroacetonitrile, and a suitable base. This approach is favored for its atom economy and operational simplicity.
Caption: Proposed multi-component synthesis pathway for the target compound.
Step-by-Step Experimental Protocol
This protocol is a guideline and may require optimization for yield and purity.
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Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add malononitrile (2.0 equivalents) and a suitable solvent such as absolute ethanol.
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Addition of Base: Add a catalytic amount of a base, for instance, piperidine or triethylamine (approximately 0.1-0.2 equivalents), to the solution and stir for 10-15 minutes at room temperature. The causality behind this initial step is to generate the malononitrile anion, a potent nucleophile.
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Addition of Chloroacetonitrile: To the stirred solution, add chloroacetonitrile (1.0 equivalent) dropwise. An exothermic reaction may be observed. The choice of chloroacetonitrile provides the necessary electrophilic partner for the initial Knoevenagel-type condensation.
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Reaction Progression: After the addition is complete, heat the reaction mixture to reflux. The elevated temperature facilitates the subsequent Michael addition of a second molecule of malononitrile and the intramolecular cyclization. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The product is expected to precipitate from the solution. Collect the solid by filtration and wash with cold ethanol to remove any unreacted starting materials and soluble byproducts.
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Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol or an ethanol/water mixture, to obtain the desired 2-Amino-6-chloro-4-(cyanomethyl)pyridine-3,5-dicarbonitrile in high purity.
Reactivity and Potential for Further Functionalization
The chemical architecture of 2-Amino-6-chloro-4-(cyanomethyl)pyridine-3,5-dicarbonitrile offers several avenues for subsequent chemical modifications, making it a versatile intermediate for library synthesis in drug discovery.
Caption: Key reactive sites for further chemical modification.
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The Amino Group (C2): The primary amino group is nucleophilic and can readily undergo acylation, alkylation, and sulfonylation reactions, allowing for the introduction of a wide variety of substituents to probe structure-activity relationships.
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The Chloro Group (C6): The chlorine atom at the C6 position is susceptible to nucleophilic aromatic substitution. This allows for the displacement of the chloride with various nucleophiles such as thiols, amines, and alcohols, providing a facile route to a diverse library of analogues.
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The Nitrile Groups: The three nitrile functionalities can be hydrolyzed to carboxylic acids or amides, or reduced to primary amines. They can also participate in cycloaddition reactions to form various heterocyclic rings.
Potential Applications in Drug Development
While specific biological activities for 2-Amino-6-chloro-4-(cyanomethyl)pyridine-3,5-dicarbonitrile have not been extensively reported, the broader class of polysubstituted cyanopyridines has shown significant promise in several therapeutic areas.
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Anticancer Activity: Many substituted pyridines are known to exhibit potent anticancer properties through various mechanisms, including the inhibition of kinases, tubulin polymerization, and topoisomerases. The dense functionality of the target compound makes it an attractive candidate for screening against a panel of cancer cell lines.
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Enzyme Inhibition: The nitrile groups can act as hydrogen bond acceptors or can be involved in covalent interactions with active site residues of enzymes, such as cysteine proteases or serine proteases.
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Scaffold for Fragment-Based Drug Discovery: Due to its relatively small size and rich functionality, this molecule can serve as a valuable fragment for screening against various biological targets in fragment-based drug discovery campaigns.
Spectral Characterization (Predicted)
Although experimental spectra for this specific compound are not available in the searched literature, the expected spectral characteristics can be predicted based on the analysis of closely related structures.
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¹H NMR: The proton NMR spectrum is expected to be relatively simple. A singlet for the cyanomethyl protons (CH₂) would likely appear in the range of 3.5-4.5 ppm. The protons of the amino group (NH₂) would likely appear as a broad singlet, with its chemical shift being dependent on the solvent and concentration.
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¹³C NMR: The carbon NMR spectrum would be more complex, with distinct signals for the pyridine ring carbons, the nitrile carbons, and the cyanomethyl carbon. The nitrile carbons are expected to appear in the downfield region (115-125 ppm).
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IR Spectroscopy: The infrared spectrum should show characteristic strong absorption bands for the C≡N stretching of the nitrile groups in the region of 2200-2250 cm⁻¹. The N-H stretching vibrations of the primary amino group would be observed in the range of 3300-3500 cm⁻¹.
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Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (217.61 g/mol ). The isotopic pattern of the molecular ion peak would be characteristic for a molecule containing one chlorine atom (an M+2 peak with approximately one-third the intensity of the M⁺ peak).
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling 2-Amino-6-chloro-4-(cyanomethyl)pyridine-3,5-dicarbonitrile. A Safety Data Sheet (SDS) should be consulted for detailed information on hazards, handling, and disposal. In general, it is advisable to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Conclusion
2-Amino-6-chloro-4-(cyanomethyl)pyridine-3,5-dicarbonitrile represents a promising, yet underexplored, scaffold for medicinal chemistry and drug discovery. Its straightforward, plausible synthesis via a multi-component reaction, coupled with its multiple points for further functionalization, makes it an attractive starting point for the development of novel therapeutic agents. This technical guide provides a solid foundation for researchers to embark on the synthesis, characterization, and biological evaluation of this intriguing molecule and its derivatives.
References
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 295901, 2-Amino-6-chloropyridine-3,5-dicarbonitrile. Retrieved January 20, 2026 from [Link].
-
Kambe, S., et al. (2010). 2,6-Dichloropyridine-3,5-dicarbonitrile. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 11), o2638. Available at: [Link]
-
Mohamed, S. K., et al. (2012). 2-Amino-6-(dimethylamino)pyridine-3,5-dicarbonitrile. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 5), o1532. Available at: [Link]
- Dyachenko, V. D., et al. (2017). Synthesis and Aminomethylation of 2-Amino-4-(2-chlorophenyl)-6-(dicyanomethyl)-1,4-dihydropyridine-3,5-dicarbonitrile N-Methylmorpholinium Salt. Russian Journal of Organic Chemistry, 53(1), 118-124.
- Al-Mousawi, S. M., et al. (2011). The Reaction of 1,6-Diamino-4-aryl-2-oxo-1,2-dihydropyridine- 3,5-Dicarbonitriles with Certain Electrophilic Agents. Molecules, 16(5), 3974-3981.
-
MDPI. Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. Available at: [Link]
-
European Journal of Chemistry. Synthesis, characterization, and biological activities of substituted pyridine-based azomethine scaffolds. Available at: [Link]
-
ResearchGate. Synthesis of pyridine derivatives for diverse biological activity profiles: A review. Available at: [Link]
-
ResearchGate. Synthesis and biological activity of polysubstituted pyridines. Available at: [Link]
-
Royal Society of Chemistry. 2-Amino-3,5-dicarbonitrile-6-sulfanylpyridines: synthesis and multiple biological activity – a review. Available at: [Link]
